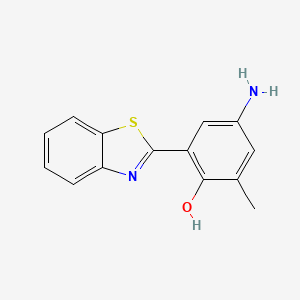

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-2-benzothiazol-2-yl-6-methyl-phenol” is a chemical compound with the molecular formula C14H12N2OS and a molecular weight of 256.32 . It is a derivative of 2-aminobenzothiazole, which is a key component in the design of biologically active compounds . This compound may be used in the synthesis of a photoactive hybrid material by dispersion in a silica matrix with potential application in optical sensors .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes “4-Amino-2-benzothiazol-2-yl-6-methyl-phenol”, has been achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

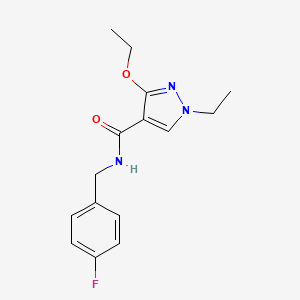

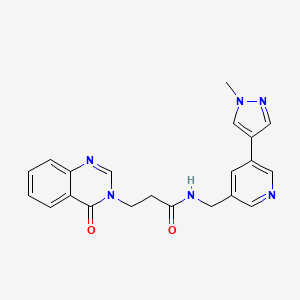

Molecular Structure Analysis

The molecular structure of “4-Amino-2-benzothiazol-2-yl-6-methyl-phenol” consists of a benzothiazole ring attached to a phenol group with a methyl substituent . The benzothiazole ring is a bicyclic heterocycle consisting of a benzene ring fused to a thiazole ring .

Wissenschaftliche Forschungsanwendungen

- Application : ABMP can be used in the synthesis of photoactive hybrid materials. For instance, when dispersed in a silica matrix, it shows potential as an optical sensor. Researchers explore its fluorescence properties for various sensing applications .

- Application : Studies have investigated its anti-tetanus activity. This property makes it relevant in the context of muscle relaxation and neuromuscular disorders .

- Application : These dyes find applications in areas such as textiles, colorants, and biological staining. The specific dyes created using ABMP have potential uses in these fields .

- Application : Metal complexes formed with ABMP derivatives have been investigated. Researchers explore their biological activities, which could include antimicrobial, anticancer, or other therapeutic effects .

- Application : ABMP and its derivatives could serve as scaffolds for designing novel drugs. Researchers study their interactions with biological targets, aiming for therapeutic applications .

- Application : ABMP’s fluorescence properties make it relevant for labeling and tracking materials, nanoparticles, or biological entities. Its incorporation into nanomaterials could enhance their functionality .

Fluorescent Dye and Optical Sensors

Anti-Tetanus Activity

Heterocyclic Azo Dyes

Metal Complexes and Biological Activities

Pharmaceutical Research

Materials Science and Nanotechnology

Zukünftige Richtungen

Benzothiazole derivatives have become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . The development of novel materials as antimicrobial drugs has been of significant importance due to the presence, and subsequently the development, of multidrug resistance to the widespread pathogens . Therefore, the future directions in the research of “4-Amino-2-benzothiazol-2-yl-6-methyl-phenol” and similar compounds may focus on their potential applications in medicinal chemistry and pharmacology .

Wirkmechanismus

Target of Action

Similar compounds have shown strong action against different microbial species

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that result in their antimicrobial and antioxidant activities .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to their observed biological activities .

Pharmacokinetics

It has been suggested that similar compounds have high gi absorption and are p-gp substrates . These properties can impact the bioavailability of the compound.

Result of Action

Related compounds have shown strong antimicrobial and antioxidant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol. For instance, the compound is air-stable and dissolvable in various solvents such as acetonitrile, dioxane, ethanol, methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . These properties can affect how the compound interacts with its environment and its overall effectiveness.

Eigenschaften

IUPAC Name |

4-amino-2-(1,3-benzothiazol-2-yl)-6-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMAQNCNWBCYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2445091.png)

![2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid](/img/structure/B2445095.png)

![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2445099.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445100.png)

![2-(((3,4-dimethoxybenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2445103.png)

![3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2445107.png)

![N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide](/img/no-structure.png)

![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2445110.png)

![1,7-bis(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445111.png)